molecular formula C8H11ClN2O2 B1288734 Benzyl carbazate hydrochloride CAS No. 2540-62-7

Benzyl carbazate hydrochloride

Cat. No.: B1288734
CAS No.: 2540-62-7
M. Wt: 202.64 g/mol
InChI Key: VAVRLZSOYQZLMB-UHFFFAOYSA-N
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Description

Benzyl carbazate hydrochloride is an organic compound with the molecular formula C8H11ClN2O2. It is a derivative of benzyl carbazate, which is used as a reagent in organic synthesis, particularly in the preparation of hydrazides and hydrazones. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Benzyl carbazate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with carbonyl groups, forming stable hydrazone linkages. This property makes it useful in the modification and stabilization of proteins and peptides. This compound interacts with enzymes such as transaminases and dehydrogenases, where it can act as an inhibitor or stabilizer, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and peptides, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux and changes in metabolite levels. Additionally, it has been observed to affect the expression of genes related to stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of hydrazone linkages with carbonyl groups on proteins and peptides. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, this compound can inhibit the activity of dehydrogenases by forming stable complexes with their active sites. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild inhibitor of enzyme activity, while at higher doses, it can cause significant inhibition and even toxicity. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as disruptions in metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as transaminases and dehydrogenases, affecting their activity and leading to changes in metabolic flux. Additionally, this compound can influence the levels of various metabolites, including amino acids and their derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. For example, this compound can bind to transport proteins in the cytoplasm, allowing it to be transported to the nucleus or other organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can modify the activity or function of resident proteins. This localization is crucial for its role in regulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl carbazate hydrochloride typically involves the reaction of benzyl chloroformate with hydrazine hydrate in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzyl carbazate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzyl carbazate hydrochloride is unique due to its benzyl group, which enhances its reactivity and ability to form stable derivatives. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds .

Properties

IUPAC Name

benzyl N-aminocarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-10-8(11)12-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRLZSOYQZLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614397
Record name Benzyl hydrazinecarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2540-62-7
Record name Benzyl carbazate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2540-62-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hydrazinecarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL CARBAZATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1L7S073N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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